molecular formula C16H14N6O B5717605 Bax-IN-1

Bax-IN-1

Cat. No.: B5717605
M. Wt: 306.32 g/mol
InChI Key: YOMZPGUGBDWVTQ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bax-IN-1, also known as Bax inhibitor-1, is a highly conserved protein found in both plants and animals. It is primarily known for its role in inhibiting apoptosis, a form of programmed cell death. This compound is located in the endoplasmic reticulum membrane and is involved in various cellular processes, including stress response and regulation of intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bax-IN-1 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods

Industrial production of this compound follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using industrial-scale chromatography systems. The process is optimized to ensure high yield and purity of the this compound protein .

Chemical Reactions Analysis

Types of Reactions

Bax-IN-1 undergoes various biochemical interactions rather than traditional chemical reactions. It interacts with other proteins and molecules within the cell to exert its effects. For example, this compound interacts with cytochrome b5 and enzymes involved in very-long-chain fatty acid synthesis .

Common Reagents and Conditions

The interactions of this compound typically occur under physiological conditions within the cell. Common reagents used in studies involving this compound include antibodies for detection, inhibitors for functional studies, and various buffers to maintain the appropriate pH and ionic strength .

Major Products Formed

The primary outcome of this compound interactions is the inhibition of apoptosis and the regulation of cellular stress responses. This can lead to increased cell survival under stress conditions and modulation of lipid synthesis .

Mechanism of Action

Bax-IN-1 exerts its effects by interacting with various molecular targets and pathways within the cell. It is known to regulate intracellular calcium levels and modulate the activity of enzymes involved in lipid synthesis. This compound also interacts with proteins such as cytochrome b5 and very-long-chain fatty acid synthases, influencing their activity and stability . Additionally, this compound can inhibit the pro-apoptotic protein Bax, preventing the initiation of the apoptotic cascade .

Properties

IUPAC Name

N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-9-7-8-13(23-9)10(2)19-21-16-18-15-14(20-22-16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3,(H2,17,18,21,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMZPGUGBDWVTQ-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C(=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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